N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide
Description
N1-(2-(4-Chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide is a heterocyclic compound featuring a thieno[3,4-c]pyrazole core fused with a sulfone group (5,5-dioxido) and substituted at the 2-position with a 4-chlorophenyl moiety. The oxalamide bridge connects the thienopyrazole system to a cyclohexyl group, contributing to its unique stereoelectronic profile.
The synthesis of such compounds typically involves cyclocondensation of thiophene derivatives with hydrazines, followed by sulfonation and oxalamide coupling.
Properties
IUPAC Name |
N'-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-N-cyclohexyloxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O4S/c20-12-6-8-14(9-7-12)24-17(15-10-29(27,28)11-16(15)23-24)22-19(26)18(25)21-13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H,21,25)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MTUMRILSPURLIN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Compounds with a similar pyrazole structure have been known to exhibit diverse pharmacological effects
Mode of Action
It’s worth noting that pyrazoline derivatives have shown potential as neuroprotective agents, possibly through selective inhibition of cholinesterase. This suggests that the compound might interact with its targets to modulate neurological functions.
Biochemical Pathways
Pyrazole-bearing compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. This suggests that the compound might affect multiple biochemical pathways related to these diseases.
Biological Activity
N1-(2-(4-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-cyclohexyloxalamide is a complex organic compound belonging to the thieno[3,4-c]pyrazole class. This compound has garnered attention due to its potential biological activities, particularly in medicinal chemistry. The structure features a thieno-pyrazole moiety linked to an oxalamide, which may contribute to its diverse pharmacological properties.
- Molecular Formula : C17H19ClN4O4S
- Molecular Weight : 410.9 g/mol
- CAS Number : 899733-75-6
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing primarily on its antimicrobial, anti-inflammatory, and anticancer properties.
Antimicrobial Activity
Research indicates that compounds with a similar thieno[3,4-c]pyrazole structure exhibit significant antimicrobial properties. For instance, derivatives have shown effectiveness against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. In particular, studies utilizing the agar diffusion method have demonstrated that chlorinated phenyl derivatives enhance antibacterial activity compared to their non-chlorinated counterparts .
Anti-inflammatory Properties
Thieno[3,4-c]pyrazoles are known for their anti-inflammatory effects. The mechanism often involves the inhibition of cyclooxygenase (COX) enzymes and modulation of inflammatory cytokines. Compounds similar to this compound have been shown to reduce inflammation in animal models .
Anticancer Potential
The anticancer activity of thieno[3,4-c]pyrazole derivatives has been a significant focus. Studies have indicated that these compounds can induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. For example, certain derivatives have demonstrated cytotoxic effects against various cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) . The underlying mechanisms often involve the disruption of cell cycle progression and induction of oxidative stress.
Case Studies and Research Findings
The biological mechanisms through which this compound exerts its effects include:
- Inhibition of Enzymatic Activity : Compounds may inhibit key enzymes involved in inflammation and cancer progression.
- Induction of Apoptosis : Activation of intrinsic apoptotic pathways leading to programmed cell death in malignant cells.
- Reactive Oxygen Species (ROS) Generation : Increased oxidative stress can lead to cellular damage and death in cancer cells.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Comparisons
The compound’s closest analogs include chlorophenyl-substituted heterocycles, sulfonated pyrazoles, and oxalamide-linked derivatives. Key comparisons are summarized below:
Key Findings
Sulfone vs. Thione/Sulfide Groups: The sulfone (5,5-dioxido) group in the target compound enhances polarity and oxidative stability compared to sulfide or thione analogs (e.g., Analog 1’s thiocarbonohydrazide). This may improve aqueous solubility but reduce membrane permeability relative to non-sulfonated derivatives .
Oxalamide Bridge vs.
Chlorophenyl Substitution :
The 4-chlorophenyl group in the target compound may confer steric and electronic effects distinct from Analog 1’s 2-chlorophenyl substitution. Meta/para halogen positioning influences aromatic stacking and van der Waals interactions, critical in receptor binding .
Cyclohexyl vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
